![molecular formula C4H7BrO3 B049807 (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS No. 261904-39-6](/img/structure/B49807.png)
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Overview
Description
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, also known as 2-bromo-3-hydroxy-2-methylpropanoic acid, is an organic compound with the molecular formula C4H7BrO3. It is an enantiomer of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid and has been studied extensively in recent years due to its potential applications in a variety of fields.
Scientific Research Applications
Advanced Catalysis
The compound has been utilized in advanced catalysis processes. For instance, it can be involved in the synthesis of cyclopentanone products, where derivatives with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce high yields in the presence of molecular oxygen as the sole oxidant .
Synthetic Organic Chemistry
Lastly, it can play a role in synthetic organic chemistry as a precursor or intermediate in the synthesis of a wide range of organic compounds.
Each of these applications leverages the unique chemical properties of “(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid”, demonstrating its versatility and importance in scientific research. The potential uses outlined above are based on the compound’s known chemical behavior and the roles similar compounds play in various fields of research. However, specific studies on this compound’s applications in these areas are not detailed in the search results, indicating a need for further research to explore these possibilities .
properties
IUPAC Name |
(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAYXGUOOININ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CBr)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441952 | |
Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid | |
CAS RN |
261904-39-6 | |
Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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